4-(1H-1,2,4-triazol-1-ilmetil)benzonitrilo

Descripción general

Descripción

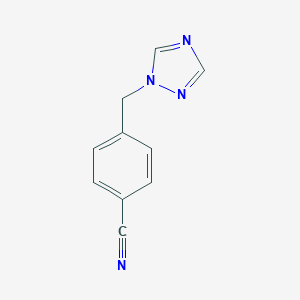

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C10H8N4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of Letrozole, an antineoplastic agent . The compound features a triazole ring attached to a benzonitrile moiety, which contributes to its unique chemical properties and reactivity.

Aplicaciones Científicas De Investigación

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: It is used in the production of various agrochemicals and specialty chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves the reaction of α-bromo-4-tolunitrile with the sodium salt of 1H-1,2,4-triazole in the presence of dimethylformamide (DMF) . This method is regioselective and yields the desired product with high purity. The reaction conditions typically include:

Temperature: Room temperature to 80°C

Solvent: Dimethylformamide (DMF)

Reagents: α-Bromo-4-tolunitrile, Sodium salt of 1H-1,2,4-triazole

Industrial Production Methods

In industrial settings, the production of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen acts as a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated triazole derivatives, while oxidation reactions can produce triazole N-oxides.

Mecanismo De Acción

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is primarily related to its role as an intermediate in the synthesis of Letrozole. Letrozole functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating hormone-responsive breast cancer .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with similar chemical properties but different applications.

4-(4-Cyanobenzyl)-1,2,4-triazole: A compound with a similar structure but different reactivity and uses.

Uniqueness

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antifungal applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile typically involves the reaction of alkali metal salts of 1,2,4-triazole with α-halo substituted benzonitriles. This method allows for regioselective production, which is crucial for ensuring the desired biological activity of the resulting compounds. The compound serves as an intermediate in the synthesis of potent aromatase inhibitors like Letrozole, which is used in hormone-dependent breast cancer treatment .

Anticancer Properties

Recent studies have demonstrated that derivatives of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile exhibit potent anticancer activity against various cancer cell lines. For instance, certain hybrids derived from 4-(1H-1,2,4-triazol-1-yl)benzoic acid showed significant inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, these compounds displayed selective toxicity towards cancer cells while exhibiting minimal cytotoxicity towards normal cells.

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2 | MCF-7 | 15.6 | |

| 5 | HCT-116 | 23.9 | |

| Doxorubicin | MCF-7 | 19.7 | |

| Doxorubicin | HCT-116 | 22.6 |

The mechanism of action for these compounds appears to involve apoptosis induction in cancer cells, enhancing their therapeutic potential .

Aromatase Inhibition

The compound is also recognized for its role as an aromatase inhibitor. Aromatase inhibitors are essential in the treatment of estrogen-dependent cancers by blocking the conversion of androgens to estrogens. Experimental studies indicate that letrozole (derived from this compound) effectively inhibits aromatase activity in both malignant and non-malignant breast tissues .

Antifungal Activity

In addition to anticancer properties, triazole derivatives have been extensively studied for their antifungal activities. The core structure of triazoles has been linked to significant antifungal effects against various pathogens. For example, triazole derivatives have shown promising results in inhibiting biofilm formation in marine microorganisms and pathogenic fungi .

Table 2: Antifungal Activity of Triazole Derivatives

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents on the benzonitrile moiety can significantly influence their potency and selectivity against specific biological targets. For example, the introduction of hydroxyl groups has been shown to enhance antibacterial activity .

Case Studies

Several case studies highlight the effectiveness of compounds derived from or related to 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile:

- Breast Cancer Treatment : A study demonstrated that specific triazole derivatives not only inhibited cell proliferation but also induced G2/M phase arrest and apoptosis in MCF-7 cells .

- Antifungal Applications : Research into novel triazoles has shown broad-spectrum antifungal activity against clinical isolates, underscoring their potential as therapeutic agents .

Propiedades

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLYWHSJALKYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-25-3 | |

| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Selecting the appropriate solvent is crucial for efficiently separating 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-chloromethylbenzonitrile through crystallization. The research paper highlights that ethyl acetate, isopropyl ether, and tetrachloromethane are suitable solvents based on their separation factors []. These solvents exhibited different solubility profiles for the two compounds, allowing for their separation based on solubility differences during crystallization. This meticulous solvent selection is essential for achieving high purity levels of both compounds for research and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.